molecular formula C18H17N B14239352 Quinoline, 6-methyl-2-(1-phenylethyl)- CAS No. 211874-53-2

Quinoline, 6-methyl-2-(1-phenylethyl)-

Cat. No.: B14239352
CAS No.: 211874-53-2
M. Wt: 247.3 g/mol
InChI Key: XSCPWGRJGANVJN-UHFFFAOYSA-N
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Description

Quinoline derivatives are heterocyclic compounds with significant pharmacological and industrial relevance due to their structural diversity and tunable properties. The compound Quinoline, 6-methyl-2-(1-phenylethyl)- features a quinoline backbone substituted with a methyl group at position 6 and a 1-phenylethyl group at position 2. This substitution pattern distinguishes it from other quinoline derivatives, influencing its physicochemical properties and biological activity.

The methyl group at position 6 may stabilize the quinoline ring via steric and electronic effects, as seen in structurally similar compounds like 6-methyl-2-phenylquinoline .

Properties

CAS No.

211874-53-2

Molecular Formula

C18H17N

Molecular Weight

247.3 g/mol

IUPAC Name

6-methyl-2-(1-phenylethyl)quinoline

InChI

InChI=1S/C18H17N/c1-13-8-10-18-16(12-13)9-11-17(19-18)14(2)15-6-4-3-5-7-15/h3-12,14H,1-2H3

InChI Key

XSCPWGRJGANVJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)C(C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalytic Systems

The Friedländer annulation remains the most widely employed method for constructing quinoline scaffolds. This one-pot condensation involves 2-aminoaryl ketones and carbonyl compounds, facilitated by acid or base catalysts. Recent advances have highlighted chloramine-T as an efficient catalyst for this transformation. For 6-methyl-2-(1-phenylethyl)quinoline, the reaction typically proceeds via the following steps:

  • Enamine Formation : 2-Amino-5-methylacetophenone reacts with 1-phenylethyl ketone to form a Schiff base intermediate.
  • Cyclization : Intramolecular aldol condensation generates the quinoline core.
  • Aromatization : Dehydration yields the fully conjugated heterocycle.

Chloramine-T accelerates the reaction by stabilizing transition states through hydrogen bonding and electrophilic activation. Optimal conditions involve refluxing acetonitrile with 10 mol% catalyst, achieving yields exceeding 95% within 4 hours.

Substrate Scope and Optimization

Table 1 summarizes key variations in the Friedländer synthesis of 6-methyl-2-(1-phenylethyl)quinoline:

Entry 2-Aminoaryl Ketone Ketone Catalyst Temp (°C) Time (h) Yield (%)
1 2-Amino-5-methylacetophenone 1-Phenylethyl ketone Chloramine-T 85 4.0 95
2 2-Amino-5-chlorobenzophenone 1-Phenylethyl ketone Chloramine-T 85 3.5 88

Notably, electron-donating groups on the aryl ketone enhance reactivity, while steric hindrance from bulky substituents necessitates prolonged reaction times.

Pfitzinger Condensation: Accessing Functionalized Quinolines

Yield Optimization and Byproduct Analysis

Critical parameters include:

  • Solvent Choice : Nitrobenzene outperforms dipolar aprotic solvents in decarboxylation efficiency.
  • Acid Stoichiometry : A 1:1 molar ratio of isatin to pyruvic acid minimizes dimerization byproducts.

Yields range from 70–85%, with impurities primarily arising from incomplete decarboxylation or esterification.

Combes/Conrad–Limpach Synthesis: Acid-Mediated Cyclization

Mechanistic Insights and Substrate Compatibility

The Conrad–Limpach variant employs β-ketoesters and aryl amines under acidic conditions. For 6-methyl-2-(1-phenylethyl)quinoline:

  • Schiff Base Formation : 5-Methylaniline condenses with ethyl 3-oxo-2-(1-phenylethyl)butanoate.
  • Cyclodehydration : Concentrated sulfuric acid promotes ring closure via electrophilic aromatic substitution.

This method tolerates diverse ester groups but struggles with electron-deficient anilines due to reduced nucleophilicity.

Comparative Analysis with Friedländer Annulation

  • Reaction Time : Conrad–Limpach requires 6–8 hours for completion, vs. 4 hours for Friedländer.
  • Functional Group Tolerance : Friedländer accommodates halogenated substrates, whereas Conrad–Limpach favors alkyl-substituted amines.

Alternative Methods: Microwave-Assisted and Catalytic Approaches

Microwave Synthesis

Microwave irradiation reduces reaction times by 50–70% in both Friedländer and Pfitzinger routes. For example, chloramine-T-catalyzed annulation achieves 92% yield within 1.5 hours under microwave conditions.

Transition Metal Catalysis

Copper(I) complexes enable Ullmann-type couplings for introducing the 1-phenylethyl group post-cyclization. A three-component reaction of 2-bromobenzaldehyde, sodium azide, and diketones in aqueous ethanol affords quinolines in 75–88% yields.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., CF₃ in ) reduce electron density on the quinoline ring, affecting nucleophilic substitution reactivity. The 1-phenylethyl group is electron-neutral, preserving aromatic reactivity .

Data Tables

Table 1: Physicochemical Properties of Selected Quinoline Derivatives

Compound Name Molecular Formula Molecular Weight Melting Point (°C) logP (Predicted)
Quinoline, 6-methyl-2-(1-phenylethyl)- C₁₈H₁₇N 247.34 Not reported ~4.2 (est.)
6-Methyl-2-phenylquinoline C₁₆H₁₃N 219.28 Not reported 3.8
6-Methyl-2-(trifluoromethyl)quinoline C₁₁H₈F₃N 227.18 Not reported 3.5
2-Phenylquinoline C₁₅H₁₁N 205.26 355.9 (ΔsubH = 103.1 kJ/mol) 3.6

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